![molecular formula C16H27NO5 B3043772 Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate CAS No. 916791-39-4](/img/structure/B3043772.png)
Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate
Overview
Description
Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate (CAS# 916791-39-4) is a useful research chemical . It is also known as tert-butyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate .
Synthesis Analysis
1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of this compound . It is also used in the synthesis of spirorifamycins containing a piperidine ring structure .Molecular Structure Analysis
The molecular weight of this compound is 313.39 g/mol and its molecular formula is C16H27NO5 . The Canonical SMILES isCCOC(=O)CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 313.39, a molecular formula of C16H27NO5, and a Canonical SMILES ofCCOC(=O)CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C
.
Scientific Research Applications
Synthetic Chemistry and Catalysis
Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate serves as a crucial intermediate in synthetic chemistry, particularly in the synthesis of pyranone and oxazolone derivatives. Gelmi et al. (1992) demonstrated its use in generating ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate and related compounds, highlighting its role in synthesizing complex organic structures (Gelmi et al., 1992). Similarly, Clerici et al. (1991) employed it in the reaction with 4-alkylidene-5(4H)-oxazolones, yielding dihydrobenzoxazoles and diastereoisomeric 1,3-cyclohexanedione ylides, indicating its versatility in organic synthesis (Clerici et al., 1991).
Medicinal Chemistry and Drug Development
In medicinal chemistry, this compound has found applications in the synthesis of derivatives with potential biological activities. A study by Wang et al. (2011) on the synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates revealed potent anti-tumor activity in certain cell lines, indicating its relevance in drug development and cancer research (Wang et al., 2011).
Chemical Engineering and Process Optimization
In the field of chemical engineering, the compound's attributes are leveraged for process optimization. For instance, Paludo et al. (2015) researched the synthesis of ethyl butyrate, an ester with applications in flavoring, using ultrasound energy and molecular sieves to improve the yield and stability of the enzymatic reactions, showcasing the compound's utility in industrial applications and production efficiency (Paludo et al., 2015).
properties
IUPAC Name |
tert-butyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-5-21-14(19)11-13(18)10-12-6-8-17(9-7-12)15(20)22-16(2,3)4/h12H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIFHIYGJWKGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165700 | |
Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-β-oxo-4-piperidinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916791-39-4 | |
Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-β-oxo-4-piperidinebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-β-oxo-4-piperidinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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